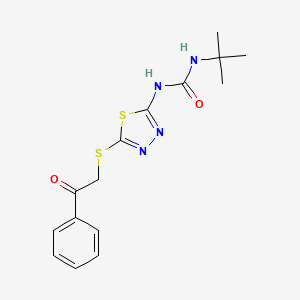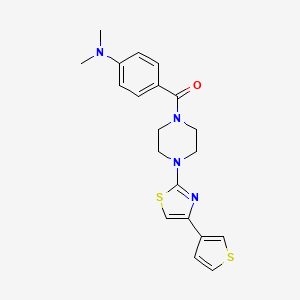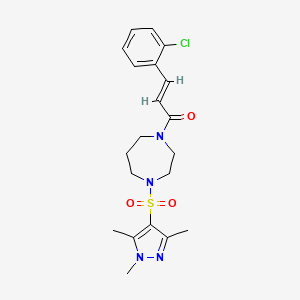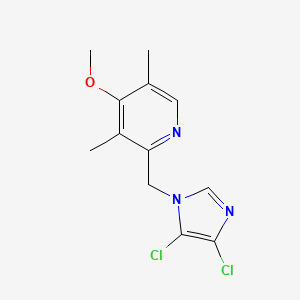
8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one, also known as TFQ, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of quinoline derivatives and has been studied for its potential applications in various fields such as medicine, agriculture, and material science.
作用机制
The mechanism of action of 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to activate the Nrf2 pathway, which plays a role in the antioxidant response.
Biochemical and physiological effects:
8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in cells. In vivo studies have shown that 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in cells and animals. However, 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one. One area of research is the development of new derivatives of 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one and its effects on various signaling pathways in cells. Additionally, further studies are needed to determine the safety and efficacy of 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one in humans. Overall, 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has shown promising results in scientific research and has the potential to be a valuable tool in various fields of science.
合成方法
The synthesis of 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one involves the reaction of 2,2,2-trifluoroethanol with 8-hydroxyquinoline-4-one in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a dehydration process and yields 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one as a white solid. The purity of 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one can be improved by recrystallization or column chromatography.
科学研究应用
8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has been studied for its potential applications in various fields of science. In medicine, 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has also been studied for its potential use as a fluorescent probe for imaging biological systems.
In agriculture, 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has been studied for its potential use as a pesticide. It has been found to exhibit insecticidal and fungicidal properties and has shown promising results in controlling pests and diseases in crops.
In material science, 8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one has been studied for its potential use as a building block for the synthesis of new materials. It has been found to exhibit unique optical and electronic properties and has shown potential in the development of optoelectronic devices.
属性
IUPAC Name |
8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-17-9-3-1-2-7-8(16)4-5-15-10(7)9/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLXLDOFDOVYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)NC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)



![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)
![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)

![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)
